molecular formula C9H11N3O B13309217 5-Amino-6-(propan-2-yloxy)pyridine-3-carbonitrile

5-Amino-6-(propan-2-yloxy)pyridine-3-carbonitrile

Cat. No.: B13309217
M. Wt: 177.20 g/mol
InChI Key: CQCQZPXMIWNWIB-UHFFFAOYSA-N
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Description

5-Amino-6-(propan-2-yloxy)pyridine-3-carbonitrile is an organic compound with the molecular formula C9H11N3O It is a pyridine derivative that features an amino group, a propan-2-yloxy group, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-6-(propan-2-yloxy)pyridine-3-carbonitrile typically involves the reaction of 5-amino-6-hydroxypyridine-3-carbonitrile with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution of the hydroxyl group with the propan-2-yloxy group.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Amino-6-(propan-2-yloxy)pyridine-3-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonitrile group can be reduced to form amine derivatives.

    Substitution: The propan-2-yloxy group can be substituted with other alkoxy groups or functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Alkyl halides or other electrophiles can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amine derivatives of the compound.

    Substitution: Various alkoxy or functional group-substituted derivatives.

Scientific Research Applications

5-Amino-6-(propan-2-yloxy)pyridine-3-carbonitrile has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

    Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Amino-6-(propan-2-yloxy)pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and the carbonitrile group can form hydrogen bonds and other interactions with the active sites of enzymes, potentially inhibiting their activity. The propan-2-yloxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-1H-pyrazolo[4,3-b]pyridine derivatives: These compounds share a similar pyridine core structure and have been studied for their pharmacological properties.

    Indole derivatives: These compounds also contain nitrogen heterocycles and have diverse biological activities.

Uniqueness

5-Amino-6-(propan-2-yloxy)pyridine-3-carbonitrile is unique due to the presence of the propan-2-yloxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different pharmacokinetic and pharmacodynamic properties.

Properties

Molecular Formula

C9H11N3O

Molecular Weight

177.20 g/mol

IUPAC Name

5-amino-6-propan-2-yloxypyridine-3-carbonitrile

InChI

InChI=1S/C9H11N3O/c1-6(2)13-9-8(11)3-7(4-10)5-12-9/h3,5-6H,11H2,1-2H3

InChI Key

CQCQZPXMIWNWIB-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C=N1)C#N)N

Origin of Product

United States

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